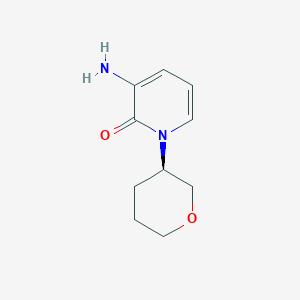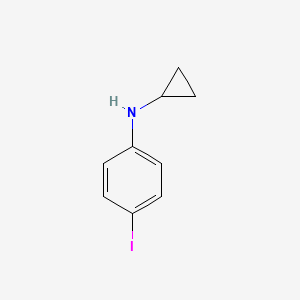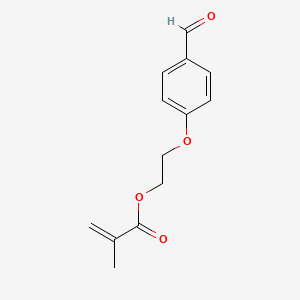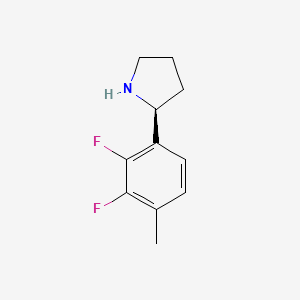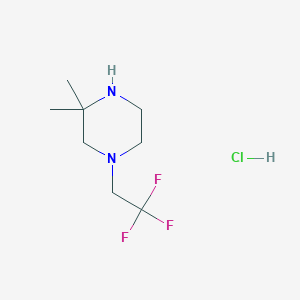
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride is a chemical compound belonging to the class of piperazine derivatives. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research, including medical, environmental, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride typically involves the reaction of piperazine derivatives with trifluoroethylating agents under controlled conditions. One common method involves the use of 3,3,3-trifluoro-2,2-dimethylpropionic acid in a metal-free decarboxylative trifluoromethylation reaction. This reaction is mediated by ammonium persulfate ((NH4)2S2O8) and offers high yield, wide substrate compatibility, and high atom economy .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chemical structure and properties of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted piperazine derivatives.
Applications De Recherche Scientifique
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and industrial processes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine: The base compound without the hydrochloride salt.
1,1-Dimethyl-2,2,2-trifluoroethyl substituted quinazolinones: Compounds with similar trifluoroethyl groups but different core structures.
Uniqueness
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride is unique due to its specific combination of a piperazine core with a trifluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H16ClF3N2 |
|---|---|
Poids moléculaire |
232.67 g/mol |
Nom IUPAC |
3,3-dimethyl-1-(2,2,2-trifluoroethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C8H15F3N2.ClH/c1-7(2)5-13(4-3-12-7)6-8(9,10)11;/h12H,3-6H2,1-2H3;1H |
Clé InChI |
OMZKVJGUQAHQKC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CCN1)CC(F)(F)F)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


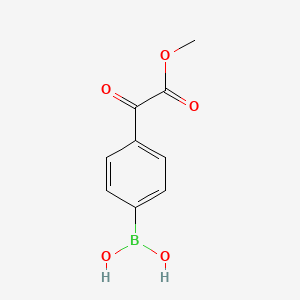
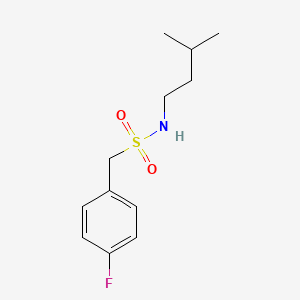
![5-Ethynylbenzo[b]thiophene](/img/structure/B12954287.png)
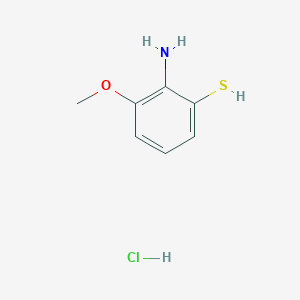
![tert-Butyl (3aS,9bS)-5-oxo-1,3,3a,4,5,9b-hexahydro-2H-pyrrolo[3,4-c]isoquinoline-2-carboxylate](/img/structure/B12954296.png)

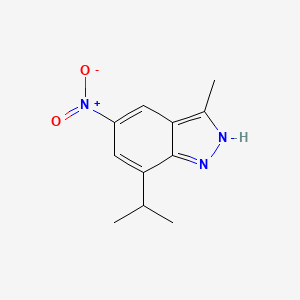
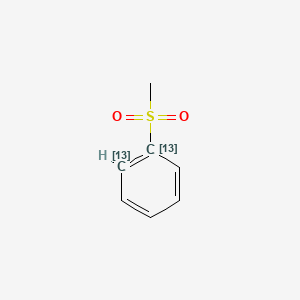
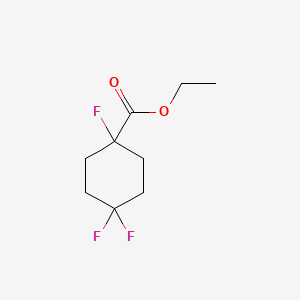
![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)
